molecular formula C15H19N3O2 B3010148 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea CAS No. 941964-10-9

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea

Cat. No. B3010148
CAS RN: 941964-10-9
M. Wt: 273.336
InChI Key: UXHJSRZMTPYUCQ-UHFFFAOYSA-N
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Description

The compound 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea is a chemical that likely contains a furan ring, a dimethylamino group, and a phenylurea moiety. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related furan derivatives has been described in the literature. For instance, the synthesis of 1,2-dimethyl-phenanthro[1,2-b]furan and 1-ethyl-2-methyl-phenanthro[1,2-b]furan involves starting from ethyl 2-methyl-phenanthro[1,2-b]furan-1-carboxylate and characterizing the products using various spectroscopic techniques . Additionally, the photochemical preparation of 2-dimethylaminophenylfurans from the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan suggests a possible synthetic route for the dimethylamino furan portion of the target compound . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography. For example, the crystal structure of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was determined, revealing a triclinic system with specific space group parameters and the presence of intermolecular and intramolecular hydrogen bonds . Although this compound is not the same as the one , the techniques used for its analysis could be applied to determine the molecular structure of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea.

Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be complex. The photochemical synthesis of 2-dimethylaminophenylfurans indicates that furan can participate in reactions under specific conditions, such as photolysis in the presence of a chlorinated aniline derivative . This suggests that the furan moiety in the target compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of related furan and phenylurea derivatives. Spectroscopic data from related compounds can also provide clues about the expected UV, IR, NMR, and mass spectra for the compound .

Scientific Research Applications

Synthesis and Antibacterial Activities

Research by Sokmen et al. (2014) involved the synthesis of a compound related to 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea, used in antibacterial and antioxidant activities studies. Their work focused on the creation and evaluation of new compounds with effective antiurease and antioxidant properties (Sokmen et al., 2014).

Photochemical Preparation

Guizzardi et al. (2000) explored the photochemical preparation of 2-Dimethylaminophenylfurans, which are structurally related to the compound . This study contributes to the understanding of the chemical processes involved in the synthesis of similar compounds (Guizzardi et al., 2000).

Nonlinear Optical Properties

Rahulan et al. (2014) investigated the nonlinear optical properties of a derivative of the compound, highlighting its potential in optical device applications, such as optical limiters. This study indicates the significance of such compounds in the field of photonics and materials science (Rahulan et al., 2014).

Preparation of Substituted Furans

Inomata et al. (1978) and Kotake et al. (1977) focused on the preparation of substituted furans, a crucial step in synthesizing compounds like 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea. These studies provide valuable insights into the methodologies and chemical reactions essential for creating such complex molecules (Inomata et al., 1978); (Kotake et al., 1977).

Cytotoxicity Studies

Ignatovich et al. (2013) synthesized novel compounds, including those structurally similar to the compound , and examined their cytotoxic effects. This research contributes to the understanding of the biological activities and potential therapeutic applications of such compounds (Ignatovich et al., 2013).

properties

IUPAC Name

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(2)13(14-9-6-10-20-14)11-16-15(19)17-12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHJSRZMTPYUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-phenylurea

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